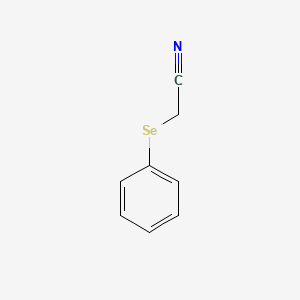
Acetonitrile, (phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, (phenylseleno)- is an organoselenium compound characterized by the presence of a phenylseleno group attached to the acetonitrile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, (phenylseleno)- typically involves the reaction of acetonitrile with phenylselenyl chloride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_3\text{CN} + \text{PhSeCl} \rightarrow \text{CH}_3\text{CNSePh} + \text{HCl} ]
In this reaction, acetonitrile (CH₃CN) reacts with phenylselenyl chloride (PhSeCl) to form acetonitrile, (phenylseleno)- (CH₃CNSePh) and hydrochloric acid (HCl) as a byproduct.
Industrial Production Methods
Industrial production of acetonitrile, (phenylseleno)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of high-purity acetonitrile, (phenylseleno)-.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, (phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylseleno group to selenide.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Acetonitrile, (phenylseleno)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Acetonitrile, (phenylseleno)- is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetonitrile, (phenylseleno)- involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate cellular pathways and exert biological effects, such as antioxidant activity and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: The parent compound without the phenylseleno group.
Phenylselenyl Chloride: A reagent used in the synthesis of acetonitrile, (phenylseleno)-.
Selenocysteine: An amino acid containing selenium, known for its role in biological systems.
Uniqueness
Acetonitrile, (phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both synthetic and biological research.
Properties
CAS No. |
33695-47-5 |
|---|---|
Molecular Formula |
C8H7NSe |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
2-phenylselanylacetonitrile |
InChI |
InChI=1S/C8H7NSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2 |
InChI Key |
JQHNKMBHJPUBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















